molecular formula C19H14N4O5S2 B304747 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate

4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate

Cat. No. B304747
M. Wt: 442.5 g/mol
InChI Key: NMMAWNIPTHFWLX-WJNHLLBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been widely investigated.

Mechanism of Action

4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate selectively inhibits BTK, which is a key component of the B-cell receptor signaling pathway. By blocking this pathway, 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate prevents the activation and proliferation of B-cells, which are often involved in the development of various types of cancer. Additionally, 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate has been shown to have potent anti-cancer activity in preclinical studies, both as a single agent and in combination with other cancer treatments. It has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies. 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate has been shown to be well-tolerated in humans, with manageable adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate in lab experiments include its potent anti-cancer activity, favorable safety profile, and well-established mechanism of action. However, the limitations include its relatively high cost and the need for specialized expertise in its synthesis and handling.

Future Directions

There are several potential future directions for research on 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate. These include investigating its efficacy in various types of cancer, exploring its potential use in combination with other cancer treatments, and further elucidating its mechanism of action. Additionally, there is a need for clinical trials to assess the safety and efficacy of 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate in humans, with the ultimate goal of developing it as a cancer treatment.

Synthesis Methods

The synthesis of 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate involves a multi-step process that starts with the reaction of 2-methoxyphenyl benzenesulfonate with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the desired thiadiazole intermediate. The final step involves the reaction of the thiadiazole intermediate with 4-formylbenzoic acid to form 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate.

Scientific Research Applications

4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate has also been investigated for its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy.

properties

Product Name

4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate

Molecular Formula

C19H14N4O5S2

Molecular Weight

442.5 g/mol

IUPAC Name

[4-[(E)-(5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] benzenesulfonate

InChI

InChI=1S/C19H14N4O5S2/c1-27-16-10-12(9-14-17(20)23-19(22-18(14)24)29-11-21-23)7-8-15(16)28-30(25,26)13-5-3-2-4-6-13/h2-11,20H,1H3/b14-9+,20-17?

InChI Key

NMMAWNIPTHFWLX-WJNHLLBISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=N)N3C(=NC2=O)SC=N3)OS(=O)(=O)C4=CC=CC=C4

SMILES

COC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC=N3)OS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC=N3)OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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